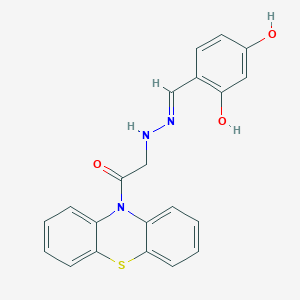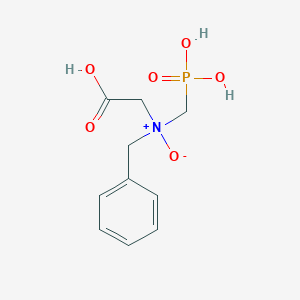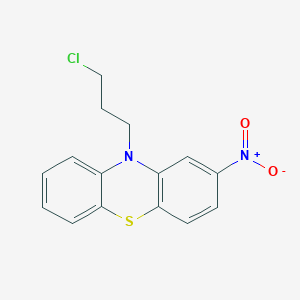
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloropropyl group and a nitro group attached to the phenothiazine core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride or sodium amide . The nitro group can be introduced through nitration reactions using nitric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenothiazine derivatives.
科学的研究の応用
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to act on dopamine receptors, particularly D2 receptors, which are implicated in psychiatric conditions . The nitro group may also contribute to the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
- 10-(3-Chloropropyl)-10H-phenothiazine
- 10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine
- 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
Comparison: 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- is unique due to the presence of both the chloropropyl and nitro groups, which impart distinct chemical reactivity and biological activity. Compared to other phenothiazine derivatives, this compound may exhibit enhanced antimicrobial and anticancer properties due to the nitro group’s ability to form reactive intermediates.
特性
CAS番号 |
58271-64-0 |
|---|---|
分子式 |
C15H13ClN2O2S |
分子量 |
320.8 g/mol |
IUPAC名 |
10-(3-chloropropyl)-2-nitrophenothiazine |
InChI |
InChI=1S/C15H13ClN2O2S/c16-8-3-9-17-12-4-1-2-5-14(12)21-15-7-6-11(18(19)20)10-13(15)17/h1-2,4-7,10H,3,8-9H2 |
InChIキー |
WWCVULFZXJGTQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)[N+](=O)[O-])CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


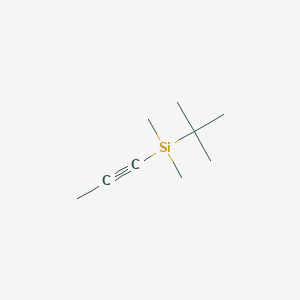
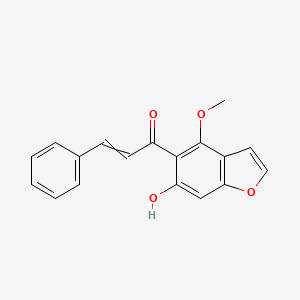
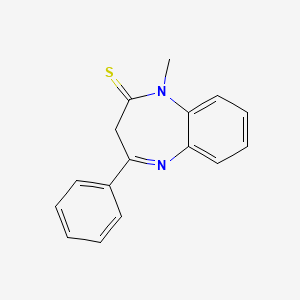
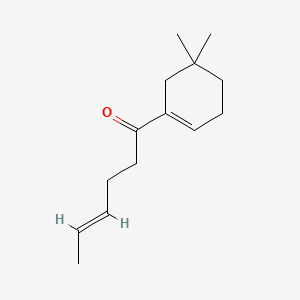

![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
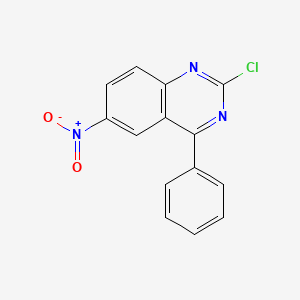
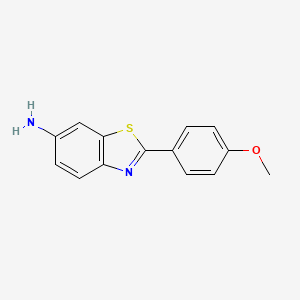
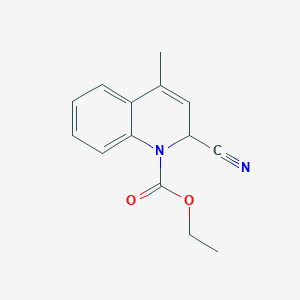
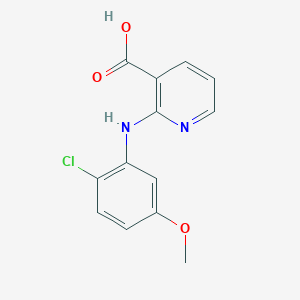
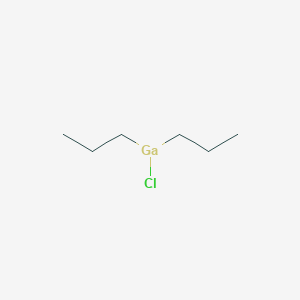
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)
